

The Chemistry and Utility of Cyclobutanecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Cyclobutanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in organic synthesis with growing importance in medicinal chemistry and materials science. Its unique four-membered ring imparts distinct conformational properties and reactivity, making it a valuable synthon for accessing complex molecular architectures. This technical guide provides an in-depth review of the chemistry of **cyclobutanecarboxaldehyde**, including its synthesis and key reactions, with a focus on detailed experimental protocols and its application in drug discovery.

Physicochemical Properties and Spectroscopic Data

Cyclobutanecarboxaldehyde is a colorless liquid with a pungent odor.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2987-17-9	[1]
Molecular Formula	C ₅ H ₈ O	[1]
Molecular Weight	84.12 g/mol	[1]
Boiling Point	116-118 °C	[2]
Melting Point	-95 °C	[3]
Density	0.925 g/cm ³	[3]
Flash Point	23 °C	[2]
Solubility	Soluble in most organic solvents.	[3]

Synthesis of Cyclobutanecarboxaldehyde

The most common and efficient method for the synthesis of **cyclobutanecarboxaldehyde** is the oxidation of cyclobutane methanol. Several modern oxidation protocols can be employed, offering mild reaction conditions and high yields. Below are detailed experimental procedures for two widely used methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Table 1: Synthesis of Cyclobutanecarboxaldehyde via Oxidation of Cyclobutane Methanol

Oxidation Method	Reagents	Solvent	Typical Yield	Reference(s)
Swern Oxidation	Oxalyl chloride, DMSO, Triethylamine	Dichloromethane	>90%	[4] [5]
Dess-Martin Oxidation	Dess-Martin Periodinane (DMP)	Dichloromethane	~95%	[6] [7]

Experimental Protocols: Synthesis

1. Swern Oxidation of Cyclobutane Methanol

This procedure is adapted from the general protocol for Swern oxidations.[\[4\]](#)[\[5\]](#)

- Materials:

- Cyclobutane methanol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et_3N)
- Anhydrous dichloromethane (DCM)
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

- Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol).
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
- To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
- Stir the mixture for 15 minutes at -78 °C.
- Add a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

- Stir the reaction mixture for 45 minutes at -78 °C.
- Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for 30 minutes at -78 °C.
- Remove the cooling bath and allow the reaction to warm to room temperature.
- Quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude **cyclobutanecarboxaldehyde**.
- Purify the crude product by distillation.

2. Dess-Martin Oxidation of Cyclobutane Methanol

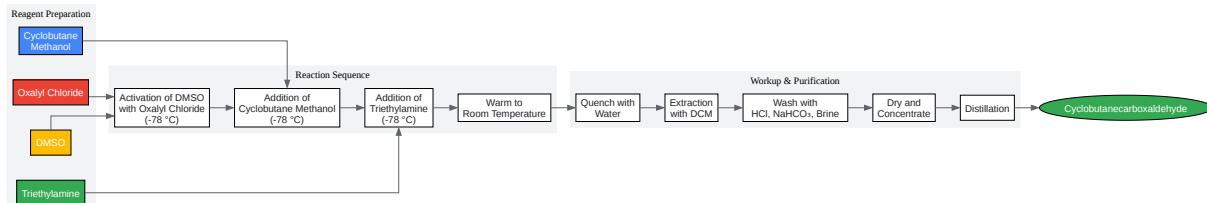
This procedure is based on the general methodology for Dess-Martin oxidations.[\[6\]](#)[\[7\]](#)

- Materials:

- Cyclobutane methanol
- Dess-Martin Periodinane (DMP)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Standard glassware

- Procedure:

- To a round-bottom flask containing a solution of cyclobutane methanol (1.0 equivalent) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
- Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO_3 and 10% aqueous $\text{Na}_2\text{S}_2\text{O}_3$.
- Stir vigorously until the solid byproducts dissolve.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with DCM (2 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate under reduced pressure to yield crude **cyclobutanecarboxaldehyde**.
- Purify by distillation.



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Caption: Experimental workflow for the Swern oxidation of cyclobutane methanol.

Key Reactions of Cyclobutancarboxaldehyde

The aldehyde functionality of **cyclobutancarboxaldehyde** allows for a wide range of chemical transformations, making it a valuable intermediate in multistep syntheses. Key reactions include carbon-carbon bond-forming reactions like the Wittig, Grignard, and Reformatsky reactions, as well as reductive amination.

Table 2: Key Carbon-Carbon Bond Forming Reactions of Cyclobutancarboxaldehyde

Reaction	Reagent	Product Type	Typical Yield	Reference(s)
Wittig Reaction	(Carbethoxymethylene)triphenylphosphorane	α,β -Unsaturated Ester	70-90%	[8][9]
Grignard Reaction	Methylmagnesium bromide	Secondary Alcohol	60-80%	[10]
Reformatsky Reaction	Ethyl bromoacetate, Zinc	β -Hydroxy Ester	70-85%	[6][11]
Reductive Amination	Benzylamine, $\text{NaBH}(\text{OAc})_3$	Secondary Amine	75-95%	[12][13]

Experimental Protocols: Reactions

1. Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig reaction with stabilized ylides.

[8][9]

- Materials:

- Cyclobutanecarboxaldehyde**
- (Carbethoxymethylene)triphenylphosphorane
- Anhydrous dichloromethane (DCM)
- Standard glassware

- Procedure:

- In a round-bottom flask, dissolve **cyclobutanecarboxaldehyde** (1.0 equivalent) in anhydrous DCM (0.2 M).

- Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Add hexanes to the residue to precipitate triphenylphosphine oxide.
- Filter the mixture through a pad of silica gel, washing with hexanes.
- Concentrate the filtrate to obtain the crude product.
- Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α,β -unsaturated ester.

2. Grignard Reaction with Methylmagnesium Bromide

The following is a general procedure for the Grignard reaction with aldehydes.[\[10\]](#)

- Materials:
 - **Cyclobutanecarboxaldehyde**
 - Methylmagnesium bromide (in a suitable ether solvent, e.g., THF or Et₂O)
 - Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl)
 - Argon or Nitrogen gas
 - Standard glassware for anhydrous reactions
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of **cyclobutanecarboxaldehyde** (1.0 equivalent) in anhydrous Et₂O or THF (0.2

M).

- Cool the flask to 0 °C in an ice bath.
- Add the solution of methylmagnesium bromide (1.2 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate under reduced pressure to give the crude secondary alcohol.
- Purify by column chromatography on silica gel.

3. Reductive Amination with Benzylamine

This protocol is based on general reductive amination procedures.[\[12\]](#)[\[13\]](#)

- Materials:

- **Cyclobutanecarboxaldehyde**
- Benzylamine
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)

- Procedure:

- To a round-bottom flask, add **cyclobutanecarboxaldehyde** (1.0 equivalent), benzylamine (1.1 equivalents), and DCM or DCE (0.2 M).
- If the reaction is slow, a catalytic amount of acetic acid can be added.
- Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Stir at room temperature until the reaction is complete as monitored by TLC (typically 2-12 hours).
- Quench the reaction with saturated aqueous NaHCO_3 .
- Extract the mixture with DCM (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter and concentrate under reduced pressure.
- Purify the crude secondary amine by column chromatography.

Caption: Key carbon-carbon bond-forming reactions of **cyclobutanecarboxaldehyde**.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

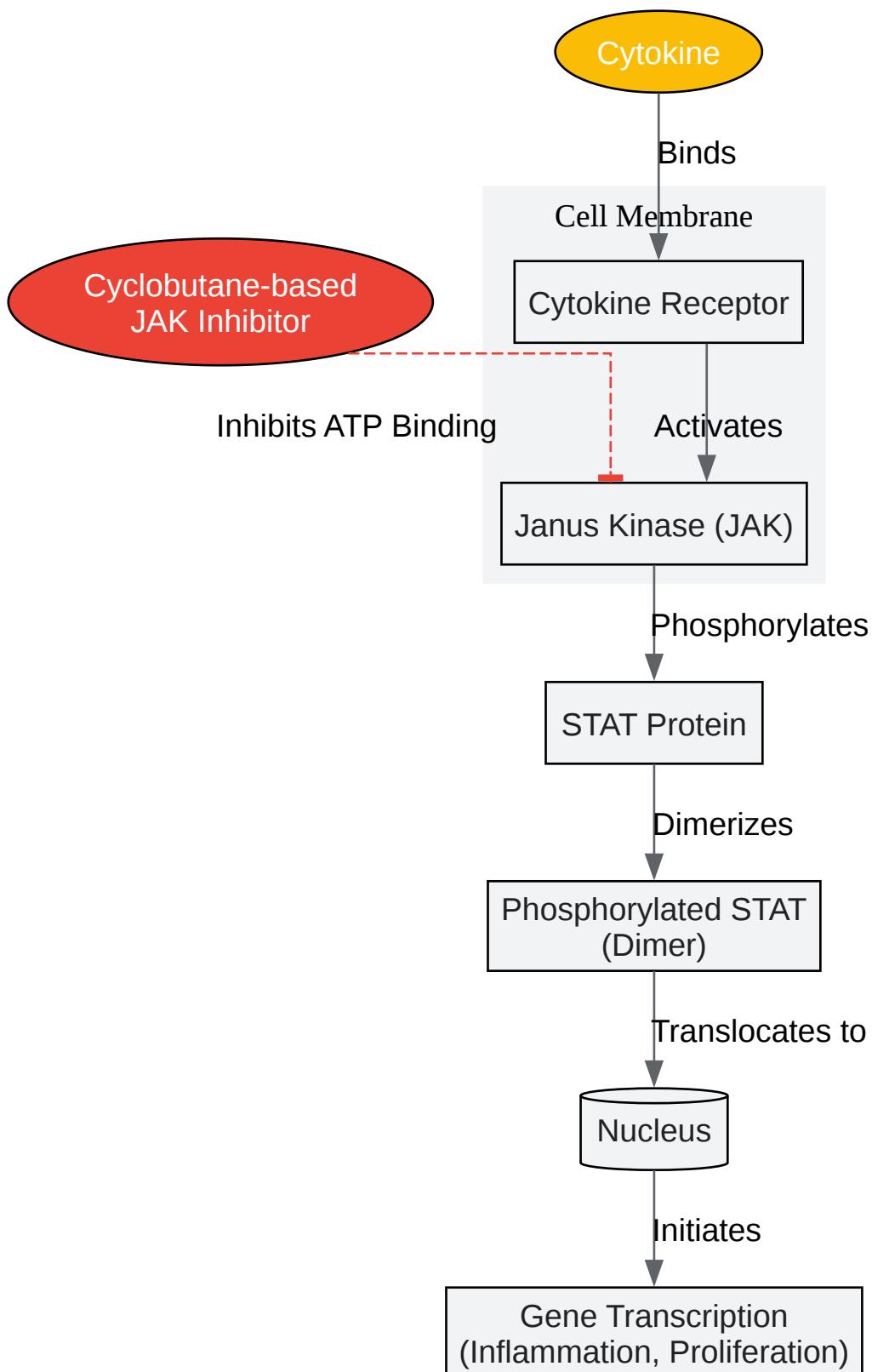
The cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and favorable metabolic stability.[\[14\]](#)

Derivatives of cyclobutane have been successfully incorporated into inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[\[15\]](#)[\[16\]](#) Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

Cyclobutanecarboxaldehyde can serve as a key starting material for the synthesis of intermediates used in the development of JAK inhibitors. For instance, reductive amination of **cyclobutanecarboxaldehyde** can yield cyclobutylmethylamine, a common building block in the synthesis of more complex molecules targeting the ATP-binding site of JAKs.

Logical Signaling Pathway: Inhibition of the JAK-STAT Pathway

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the logical point of intervention for a cyclobutane-containing inhibitor derived from **cyclobutanecarboxaldehyde**.

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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a cyclobutane derivative.

Conclusion

Cyclobutanecarboxaldehyde is a fundamentally important and highly versatile chemical intermediate. Its strained four-membered ring provides a unique conformational and reactive profile that is increasingly being exploited in the synthesis of complex organic molecules. The synthetic routes to this aldehyde are well-established, with modern oxidation methods providing high yields. Furthermore, the aldehyde functionality serves as a handle for a multitude of subsequent transformations, including key carbon-carbon bond-forming reactions. The incorporation of the cyclobutane moiety into drug candidates, particularly as demonstrated in the context of JAK inhibitors, highlights the growing significance of **cyclobutanecarboxaldehyde** and its derivatives in medicinal chemistry and drug development. This guide provides a foundational understanding and practical protocols for researchers and scientists working with this valuable building block.

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- To cite this document: BenchChem. [The Chemistry and Utility of Cyclobutanecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128957#review-of-cyclobutanecarboxaldehyde-chemistry-and-literature>]

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